molecular formula C19H19Cl2N3O3S2 B2695111 (Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide CAS No. 851080-36-9

(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide

Cat. No.: B2695111
CAS No.: 851080-36-9
M. Wt: 472.4
InChI Key: CHFYKBRMBFTVAP-QOCHGBHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide is a high-value chemical tool for researchers investigating Cys-loop receptor superfamily function, particularly the Zinc-Activated Channel (ZAC). This compound represents a novel class of selective ZAC antagonists identified through compound library screening . ZAC is an atypical pentameric ligand-gated ion channel activated by zinc (Zn2+), copper (Cu2+), and protons (H+), and it exhibits significant spontaneous activity and slow desensitization kinetics, distinguishing it from classical neurotransmitter-gated ion channels . Functioning as a negative allosteric modulator, this benzamide analog is believed to act in a state-dependent manner, potentially targeting the transmembrane and/or intracellular domains of the receptor to exert its inhibitory effects . It displays largely noncompetitive antagonism of Zn2+-induced ZAC signalling and is a roughly equipotent antagonist of Zn2+-, H+-evoked ZAC signaling, as well as the receptor's spontaneous activity . This compound is a critical pharmacological tool for exploring the poorly elucidated physiological roles of ZAC, which is expressed in the brain, pancreas, placenta, prostate, and other tissues . It has been demonstrated to be a selective ZAC antagonist, showing no significant agonist, antagonist, or modulatory activity at other related receptors like the 5-HT3A, α3β4 nicotinic acetylcholine, α1β2γ2s GABAA, or α1 glycine receptors, thereby providing excellent specificity for mechanistic studies . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should consult the relevant scientific literature for proper handling and application protocols.

Properties

IUPAC Name

N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3O3S2/c1-4-24(5-2)29(26,27)14-8-6-12(7-9-14)18(25)22-19-23(3)17-15(21)10-13(20)11-16(17)28-19/h6-11H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFYKBRMBFTVAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, including a benzo[d]thiazole moiety and a sulfamoyl group, which may enhance its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H16Cl2N4O2SC_{15}H_{16}Cl_2N_4O_2S, with a molecular weight of approximately 395.28 g/mol. The presence of dichloro groups at the 4 and 6 positions on the benzo[d]thiazole ring is significant as it may enhance the compound's biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₆Cl₂N₄O₂S
Molecular Weight395.28 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the formation of the thiazole ring through reactions involving appropriate anilines and thioamides under acidic conditions, followed by coupling with a diethylsulfamoyl derivative.

Antimicrobial Activity

Thiazole derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. Studies indicate that compounds with similar structures can inhibit bacterial growth by interfering with essential metabolic pathways.

Anticancer Potential

Research has demonstrated that thiazole derivatives can act as potential anticancer agents. The specific arrangement of functional groups in this compound suggests it may interact with cellular targets involved in cancer proliferation and survival.

Case Study: Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound to key enzymes involved in cancer metabolism. For instance, docking simulations against dihydrofolate reductase (DHFR) revealed promising interactions, suggesting that this compound could serve as a competitive inhibitor.

Table 2: Molecular Docking Results

EnzymeBinding Affinity (kcal/mol)Key Interactions
Dihydrofolate Reductase-9.0Hydrogen bonds with Asp 21 and Ser 59

The mechanism of action for this compound is hypothesized to involve interactions with specific molecular targets within biological systems. The presence of the sulfamoyl group may facilitate interactions with enzymes critical for cellular function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

The benzo[d]thiazole core of the target compound distinguishes it from triazole-thiones (e.g., compounds [7–9] in ) and thiadiazole derivatives (e.g., compound 6 in ). Key differences include:

  • Electronic Effects : The benzo[d]thiazole’s sulfur atom contributes to resonance stabilization, whereas triazoles () exhibit tautomerism between thione and thiol forms, altering reactivity .

Functional Group Analysis

  • Benzamide Moiety : The target’s benzamide group shares similarities with compounds 6 , 8a–d (). IR spectra of these analogs show C=O stretching at ~1606–1719 cm⁻¹, consistent with the target’s expected carbonyl absorption .
  • Sulfamoyl Group : The diethylsulfamoyl group introduces steric bulk and polarity. This contrasts with sulfonylphenyl groups in (e.g., compounds [7–9]), where sulfonyl stretches at ~1247–1255 cm⁻¹ align with the target’s S=O vibrations .

Spectral Data Comparison

Parameter Target Compound (Expected) Analog (: Triazole [7–9]) Analog (: Compound 6 )
C=O Stretch (IR) ~1660–1680 cm⁻¹ Absent 1606 cm⁻¹
S=O Stretch (IR) ~1240–1255 cm⁻¹ 1247–1255 cm⁻¹ N/A
NMR (Aromatic H) Complex splitting (diethyl groups) Multiplet (2,4-difluorophenyl) Multiplet (Ar-H, 7.36–7.72 ppm)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.